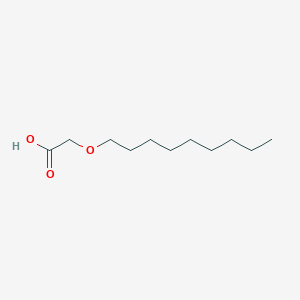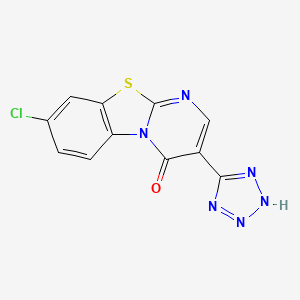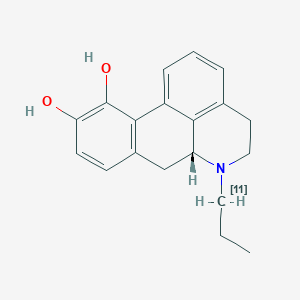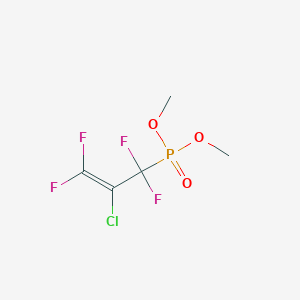
Dimethyl(2-chloro-1,1,3,3-tetrafluoroprop-2-en-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 98717 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of NSC 98717 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are carefully selected and purified.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often requiring catalysts to facilitate the process.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
In industrial settings, the production of NSC 98717 is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
NSC 98717 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 98717 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
NSC 98717 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological molecules, including proteins and nucleic acids.
Medicine: NSC 98717 is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialized materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which NSC 98717 exerts its effects involves specific interactions at the molecular level. It targets particular pathways and molecules within cells, leading to changes in cellular function. These interactions are often mediated by binding to receptors or enzymes, altering their activity and triggering downstream effects.
Comparación Con Compuestos Similares
NSC 98717 is compared with other similar compounds to highlight its unique properties. Some of the similar compounds include:
NSC 125973: Known for its use in cancer research.
NSC 36586: Studied for its potential in treating cardiovascular diseases.
NSC 8184: Investigated for its effects on metabolic pathways.
NSC 98717 stands out due to its specific molecular interactions and the breadth of its applications across different scientific fields.
Propiedades
Número CAS |
10075-13-5 |
|---|---|
Fórmula molecular |
C5H6ClF4O3P |
Peso molecular |
256.52 g/mol |
Nombre IUPAC |
2-chloro-3-dimethoxyphosphoryl-1,1,3,3-tetrafluoroprop-1-ene |
InChI |
InChI=1S/C5H6ClF4O3P/c1-12-14(11,13-2)5(9,10)3(6)4(7)8/h1-2H3 |
Clave InChI |
HNTMHLUPUHRLGE-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(C(=C(F)F)Cl)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


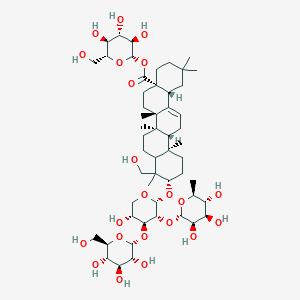
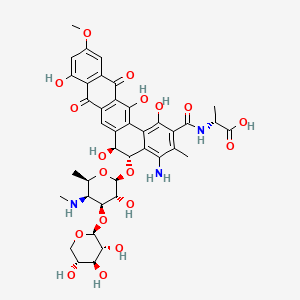
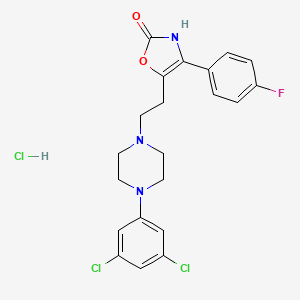

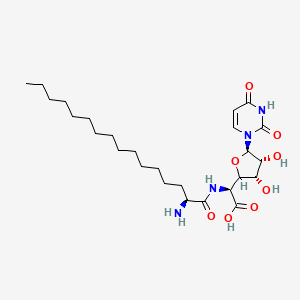
![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)
